Carboxymethylflavin

Descripción general

Descripción

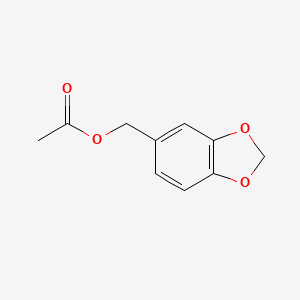

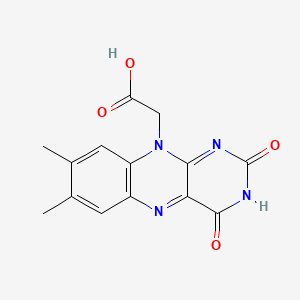

Carboxymethylflavin (CMF) is an intermediate in the photolysis of riboflavin (RF). It undergoes photodegradation by removal of side-chain to lumichrome (LC) in acid solution and to LC and lumiflavin (LF) in alkaline solution .

Synthesis Analysis

The synthesis of CMF involves the photodegradation of riboflavin. In an acid solution, CMF is photodegraded by removal of the side-chain to form lumichrome (LC). In an alkaline solution, it degrades to LC and lumiflavin (LF) .Chemical Reactions Analysis

CMF undergoes photodegradation in both aqueous and organic solvents. In an acid solution, it degrades to lumichrome (LC), and in an alkaline solution, it degrades to LC and lumiflavin (LF). It also undergoes alkaline hydrolysis to 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) by cleavage of the isoalloxazine ring .Aplicaciones Científicas De Investigación

Photolysis of Carboxymethylflavin : CMF, an intermediate in the photolysis of riboflavin, undergoes degradation through various pathways depending on the pH and solvent conditions. It degrades to lumichrome (LC) in acid solution and to LC and lumiflavin (LF) in alkaline solutions. The study also delves into the kinetics of these reactions and the formation of various products under different conditions (Ahmad et al., 2019).

Spectrofluorimetric Assay of Carboxymethylflavin and Hydrolytic Products : A method for the simultaneous assay of CMF and its hydrolytic products has been developed. This method is based on adjusting pH levels and using chloroform extraction to determine CMF, LC, LF, and other products. This method can be applied to study the kinetics of hydrolytic reactions of CMF (Mirza et al., 2018).

Biomedical Applications of Carboxymethyl Chitosans : While not directly about Carboxymethylflavin, this paper discusses carboxymethyl chitosan, a derivative of chitosan, and its applications in biomedicine. These applications include hydrogels, wound healing, drug delivery, bioimaging, biosensors, and gene therapy. This indicates a broader scope of carboxymethyl derivatives in biomedical research (Upadhyaya et al., 2013).

Vitamin B2 (Riboflavin) Production by Microorganisms : This review outlines the importance of riboflavin and its derivatives, which includes CMF as an intermediate product, in various biochemical reactions. It emphasizes the need for advanced research and microbial production techniques for riboflavin, indicating the significance of CMF in this process (Averianova et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-6-3-8-9(4-7(6)2)18(5-10(19)20)12-11(15-8)13(21)17-14(22)16-12/h3-4H,5H2,1-2H3,(H,19,20)(H,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXDAXTZMKMJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175304 | |

| Record name | Carboxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxymethylflavin | |

CAS RN |

21079-31-2 | |

| Record name | Carboxymethylflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the major photodegradation products of riboflavin in the presence of phosphate ions, and how are they quantified?

A1: When riboflavin is exposed to light in a phosphate buffer solution, it undergoes both photoaddition and normal photolysis reactions. This process yields several products, with the major ones being:

Q2: What is the impact of complexing agents like borate and caffeine on the photodegradation of riboflavin?

A3: Both borate and caffeine demonstrate an inhibitory effect on riboflavin photodegradation. Research indicates that borate ions interact with the ribityl side chain of riboflavin, forming a complex that hinders the photolysis process []. Similarly, caffeine interacts with riboflavin, leading to monomeric interactions and complex formation. This complexation is particularly notable around a pH of 6, suggesting a potential stabilization strategy for the vitamin [].

Q3: Can you describe an analytical method used to study the photolysis of cyanocobalamin in the presence of other vitamins?

A4: Thin-layer chromatography (TLC) has been successfully employed to investigate the photolysis of cyanocobalamin in solutions containing various B vitamins (thiamine HCl, riboflavin, nicotinamide, and pyridoxine HCl) and vitamin C (ascorbic acid) []. After photolysis, the degraded solutions are subjected to TLC using different solvent systems. By comparing the Rf values of the separated components with those of known standards, researchers can identify the vitamins and their photoproducts. This approach enables the analysis of complex mixtures resulting from photodegradation processes.

Q4: What spectroscopic techniques are used to characterize Carboxymethylflavin and its related compounds?

A5: Spectrofluorimetry plays a crucial role in studying CMF and its derivatives. This technique relies on the fluorescent properties of these compounds. By analyzing the excitation and emission spectra, scientists can identify and quantify these molecules in solution [, ]. For instance, CMF, lumichrome (LC), lumiflavin (LF), and other related compounds each exhibit distinct fluorescence maxima, allowing for their simultaneous determination in a mixture []. This method's sensitivity makes it particularly suitable for studying photodegradation processes where these compounds are present at low concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1198399.png)